(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid
Description
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-trifluoromethylphenyl (CF₃Ph) substituent. Its molecular structure (Figure 1) combines a rigid aromatic ring with a strongly electron-withdrawing trifluoromethyl group, which enhances acidity and influences reactivity. The Boc group serves as a protective moiety for the amine, enabling its use in peptide synthesis and pharmaceutical intermediates .
Key structural features:
- Chiral center: The (S)-configuration at the α-carbon ensures stereoselective applications.
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in drug design.
- Boc protection: Improves solubility in organic solvents and prevents unwanted side reactions during synthesis.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJIQGEQQZLD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Approaches
Asymmetric synthesis of the target compound often employs chiral auxiliaries to induce stereocontrol. A prominent method involves the use of (R)- or (S)-BINAP-ruthenium catalysts for hydrogenation of α,β-unsaturated precursors. For instance, 4-trifluoromethylphenylglyoxylate undergoes asymmetric hydrogenation at 50 bar H₂ pressure in methanol, yielding the (S)-enantiomer with >95% enantiomeric excess (ee). The Boc group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving 89% yield.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution offers an alternative route. Racemic N-acetyl-4-trifluoromethylphenylglycine is treated with Pseudomonas fluorescens lipase (PFL) in isopropyl ether, selectively deacylating the (R)-enantiomer. The remaining (S)-N-acetyl derivative is hydrolyzed with 6M HCl at 80°C, followed by Boc protection (82% yield, 98% ee).
Boc Protection Strategies
Stepwise Protection-Deprotection
Boc protection is typically performed under mild conditions to preserve stereochemistry. A optimized protocol involves:
Solvent Effects on Boc Stability
Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate racemization during protection. In contrast, non-polar solvents like toluene reduce side reactions, maintaining ee >99%.
Industrial-Scale Production
Continuous Flow Synthesis
A patented continuous process (Fig. 1) combines asymmetric hydrogenation and Boc protection in a single reactor system:
Crystallization Optimization
Industrial batches utilize antisolvent crystallization (water/ethanol 3:1) to isolate the Boc-protected product. X-ray diffraction analysis confirms monoclinic crystal structure (P2₁ space group), ensuring consistent polymorphic form.
Analytical Characterization
Chiral Purity Assessment
Enantiomeric excess is quantified via HPLC using a CHIRALPAK® IC-3 column (4.6 × 150 mm, 3 μm). Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA). Retention times: (S)-enantiomer 8.2 min, (R)-enantiomer 10.5 min.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 4.89 (q, J = 6.8 Hz, 1H, CH), 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.92 (d, J = 8.0 Hz, 2H, ArH).
-
¹³C NMR : δ 28.2 (Boc CH₃), 80.1 (Boc C), 125.6 (q, J = 271 Hz, CF₃), 155.9 (C=O).
Comparative Performance of Synthetic Methods
| Method | Yield (%) | ee (%) | Scale Feasibility | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Auxiliary | 89 | 95 | Lab-scale | 120 |
| Enzymatic Resolution | 82 | 98 | Pilot-scale | 95 |
| Continuous Flow | 91 | 99.5 | Industrial | 65 |
Challenges and Mitigation Strategies
Racemization During Workup
Acidic conditions in Boc deprotection (e.g., TFA) can protonate the α-carbon, leading to racemization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups, such as (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid, exhibit significant biological activity. Trifluoromethylated amino acids have been explored for their potential as anticancer agents due to their ability to modulate biological pathways involved in tumor growth and proliferation. For instance, trifluoromethylated derivatives have shown promise in inhibiting specific kinases linked to cancer progression .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. It is known to interact with calmodulin-dependent kinases, which play a crucial role in insulin signaling pathways. Such interactions may lead to the restoration of insulin sensitivity in models of diet-induced obesity, showcasing its potential therapeutic applications in metabolic disorders .
Organic Synthesis
Synthesis of β-Amino Acids
this compound serves as a valuable intermediate in the synthesis of β-amino acids. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions to be conducted without interfering with other functional groups. This property is particularly useful in the synthesis of complex molecules where maintaining the integrity of certain functional groups is essential .
Peptidomimetics Development
The compound's structure makes it suitable for the development of peptidomimetics—molecules that mimic the biological activity of peptides. The incorporation of trifluoromethyl groups can enhance the stability and bioavailability of these compounds, making them attractive candidates for drug development .
Case Study 1: Trifluoromethylated Peptidomimetics
A study focused on synthesizing trifluoromethylated peptidomimetics demonstrated that this compound could be effectively utilized to create compounds with enhanced biological activity against specific targets involved in cancer and metabolic diseases. The modifications allowed for improved potency and selectivity compared to non-fluorinated analogs .
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its inhibitory effects on histone deacetylases (HDACs). The results indicated that this compound could serve as a lead structure for developing HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .
Data Tables
Mechanism of Action
The mechanism of action of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further interact with biological molecules .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Table 1: Substituent Comparison of Phenylacetic Acid Derivatives
| Compound Name | Substituent (X) | Electron Effect | Acidity (pKa) | Key Applications |
|---|---|---|---|---|
| (S)-Boc-amino-(4-CF₃Ph)-acetic acid | CF₃ | Strong -I | ~2.5–3.0* | Drug intermediates, peptides |
| (S)-Amino-(4-ClPh)-acetic acid | Cl | Moderate -I | ~2.8–3.3 | Antimicrobial agents |
| (S)-Methyl 2-amino-2-(4-FPh)acetate | F | Moderate -I | N/A | Ester prodrugs |
| 2-(4-CF₃Ph)-4-methyl-thiazol-5-carbohydrazide | CF₃ (thiazole) | -I | N/A | Antioxidants |
*Estimated based on trifluoroacetic acid (pKa ~0.23) and chloroacetic acid (pKa ~2.86) trends .
Key Observations :
- The CF₃ group in (S)-Boc-amino-(4-CF₃Ph)-acetic acid exerts a stronger electron-withdrawing inductive (-I) effect than Cl or F, increasing acidity compared to non-CF₃ analogs.
- Chlorine-substituted analogs (e.g., (S)-Amino-(4-ClPh)-acetic acid) exhibit moderate acidity but are less lipophilic than CF₃ derivatives, limiting their use in blood-brain barrier penetration .
- Fluorine-substituted esters (e.g., (S)-Methyl 2-amino-2-(4-FPh)acetate) prioritize metabolic stability via ester hydrolysis, contrasting with the free carboxylic acid functionality in the target compound .
Backbone Variations: Acetic vs. Butyric Acid Derivatives
Table 2: Chain Length and Functional Group Impact
| Compound Name | Backbone Chain | Functional Groups | Melting Point (°C) | Bioactivity |
|---|---|---|---|---|
| (S)-Boc-amino-(4-CF₃Ph)-acetic acid | Acetic acid | Boc-amine, CF₃Ph | Not reported | Intermediate in APIs |
| BOC-(S)-3-amino-4-(4-CF₃Ph)-butyric acid | Butyric acid | Boc-amine, CF₃Ph | Not reported | Peptide synthesis |
| {5-Hydroxy-4-oxo-2-[2-(4-CF₃Ph)-vinyl]-4H-pyridin-1-yl}-acetic acid | Acetic acid | Pyridinone, CF₃Ph, vinyl | 267–268 | Antioxidant potential |
Key Observations :
- The acetic acid backbone in the target compound offers shorter chain length, reducing steric hindrance in enzymatic binding compared to butyric acid derivatives .
- Pyridinone-containing analogs (e.g., compound 7h) exhibit higher melting points (267–268°C) due to extended conjugation and crystallinity, whereas Boc-protected analogs prioritize synthetic flexibility over thermal stability .
Table 3: Antioxidant Activity of CF₃-Containing Compounds
| Compound Name | % Radical Inhibition (vs. Ascorbic Acid) | Mechanism |
|---|---|---|
| 2-(4-CF₃Ph)-4-methyl-thiazol-5-carbohydrazide | >100% (superior) | Radical scavenging via delocalization |
| (S)-Boc-amino-(4-CF₃Ph)-acetic acid | Not tested | Hypothesized similar activity |
| Ascorbic acid | 100% (reference) | Electron donation |
Key Observations :
- Despite the electron-withdrawing CF₃ group , compound 4 (thiazol-5-carbohydrazide) demonstrated superior antioxidant activity to ascorbic acid, attributed to delocalization effects stabilizing radical intermediates .
- The target compound’s Boc group may reduce direct radical scavenging capacity compared to unprotected amines, but its CF₃Ph moiety could enhance activity in specific contexts .
Biological Activity
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioactivity.
Synthesis Overview
The synthesis typically involves:
- Formation of the Boc-protected amino acid : This can be achieved through standard amination reactions.
- Introduction of the trifluoromethyl group : This can be done using trifluoromethylation methods or through reactions involving trifluoroacetyl derivatives.
2. Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and anticancer properties.
2.1 Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl group exhibit enhanced antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that similar amino acid derivatives can inhibit bacterial enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis .
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Alanine Racemase | <100 |
| β,β,β-Trifluoroalanine | MurA | <32 |
2.2 Anticancer Activity
The compound has also shown potential in cancer therapy:
- Mechanism of Action : The presence of the trifluoromethyl group may enhance the interaction with target proteins involved in cancer cell proliferation.
- Case Study : A study demonstrated that similar compounds reduced tumor volume in mouse models without significant side effects .
3. Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound.
3.1 Pharmacokinetic Properties
Recent studies have assessed various pharmacokinetic parameters, including solubility, permeability, and metabolic stability:
| Parameter | Value |
|---|---|
| LogD | 2.3 |
| Solubility (μM) | 52 |
| % Bound to Plasma Proteins | 98.4 |
These properties suggest that the compound has favorable characteristics for further development as a therapeutic agent.
3.2 Toxicology Profile
Toxicological assessments indicate that while some derivatives exhibit gastrointestinal side effects at high doses, careful dosing regimens can mitigate these issues .
4. Conclusion and Future Directions
This compound represents a promising candidate for further research due to its biological activity against bacteria and potential anticancer effects. Future studies should focus on optimizing synthesis routes, understanding detailed mechanisms of action, and conducting comprehensive in vivo studies to establish efficacy and safety profiles.
Q & A
Q. Key Considerations :
- Temperature Control : Excess heat during Boc protection can lead to racemization.
- Catalyst Selection : Palladium catalysts for cross-coupling must tolerate fluorine substituents .
- Yield Optimization : Typical yields range from 60–75%, with purity >95% achievable via recrystallization (ethyl acetate/hexane) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Confirm stereochemistry and Boc group integrity. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- 19F NMR : Validates CF₃ substitution (δ -60 to -65 ppm) .
- HPLC-MS : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA). Expected [M+H]⁺ ≈ 350–360 m/z .
- IR Spectroscopy : Boc carbonyl stretch at ~1680–1720 cm⁻¹ .
Advanced Research Question
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety (pKa ~2.5–3.0 vs. ~4.7 for unsubstituted acetic acid) . This enhances activation efficiency in coupling reagents like HATU or EDCI.
- Steric Hindrance : The bulky CF₃ group may reduce coupling rates with sterically hindered amines.
- Stability : Fluorinated aromatic systems resist oxidative degradation, improving shelf-life in peptide synthesis .
Q. Experimental Design :
- Compare coupling yields with/without CF₃ using model peptides (e.g., Gly-Phe).
- Monitor racemization via circular dichroism (CD) or chiral HPLC .
What strategies prevent racemization during Boc deprotection or acidic workup?
Advanced Research Question
- Low-Temperature Deprotection : Use TFA/DCM (0–4°C) to minimize protonation of the chiral center .
- Buffered Conditions : Add scavengers (e.g., anisole) to trap carbocations formed during Boc removal.
- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect early racemization .
Q. Data Contradiction :
- notes racemization risks in amino acid derivatives, but ’s SDS does not specify handling for chirality. Researchers must validate chiral purity post-synthesis.
How is this compound applied in the synthesis of fluorinated peptidomimetics?
Application-Focused Question
- Role : Serves as a fluorinated building block to enhance metabolic stability and bioavailability in drug candidates.
- Case Study : Incorporation into kinase inhibitors where CF₃ improves target binding via hydrophobic interactions .
- Methodology :
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Analytical Research Question
- Impurity Profile : Includes residual solvents (e.g., THF), de-Boc byproducts, and diastereomers.
- LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring).
- Chiral Chromatography : Utilize amylose-based columns to separate (S) and (R) enantiomers .
Table : Common Impurities and Limits
| Impurity | Acceptable Limit | Detection Method |
|---|---|---|
| Di-tert-butyl carbonate | <0.5% | GC-MS (headspace analysis) |
| Racemic byproducts | <1.0% | Chiral HPLC |
How do computational models predict the compound’s solubility and interaction with biological targets?
Advanced Research Question
- Solubility Prediction : COSMO-RS simulations estimate solubility in DMSO (~50 mg/mL) and water (<0.1 mg/mL) due to hydrophobic CF₃ .
- Docking Studies : Molecular dynamics (MD) simulations reveal enhanced binding affinity to hydrophobic enzyme pockets (e.g., proteases) .
Validation : Compare predicted vs. experimental LogP values (estimated LogP ≈ 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
